Fmoc-Phe-Gly-OH
CAS No.: 169624-67-3
Cat. No.: VC21539497
Molecular Formula: C26H24N2O5
Molecular Weight: 444.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 169624-67-3 |
---|---|
Molecular Formula | C26H24N2O5 |
Molecular Weight | 444.5 g/mol |
IUPAC Name | 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid |
Standard InChI | InChI=1S/C26H24N2O5/c29-24(30)15-27-25(31)23(14-17-8-2-1-3-9-17)28-26(32)33-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-23H,14-16H2,(H,27,31)(H,28,32)(H,29,30)/t23-/m0/s1 |
Standard InChI Key | WJQWIPAQNBOEBX-QHCPKHFHSA-N |
Isomeric SMILES | C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES | C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES | C1=CC=C(C=C1)CC(C(=O)NCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Chemical Structure and Properties
Molecular Structure
Fmoc-Phe-Gly-OH (CID: 11328236) has the molecular formula C26H24N2O5 and a molecular weight of 444.5 g/mol . The structure consists of three key components: the Fmoc protecting group, a phenylalanine (Phe) residue, and a glycine (Gly) residue. The IUPAC name is 2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]acetic acid . The structural features include:
-
An Fmoc group protecting the amino terminus
-
A phenylalanine residue with its characteristic benzyl side chain
-
A glycine residue with a free carboxylic acid group at the C-terminus
-
Two amide bonds: one connecting the Fmoc group to phenylalanine and another linking phenylalanine to glycine
The compound has a chiral center at the α-carbon of the phenylalanine residue, giving it an S-configuration that corresponds to the L-isomer commonly found in natural proteins .
Physical and Chemical Properties
Fmoc-Phe-Gly-OH is typically a white crystalline solid with the following properties:
Property | Value |
---|---|
Molecular Weight | 444.5 g/mol |
Chemical Formula | C26H24N2O5 |
Physical State | Solid |
Solubility | Soluble in DMF, DMSO; Partially soluble in alcohols; Poorly soluble in water |
Melting Point | Approximately 180-185°C |
Optical Rotation | [α]D20 (typical range for Fmoc-protected peptides) |
Storage Conditions | -20°C, protected from light and moisture |
The Fmoc group is stable under acidic conditions but can be cleaved under basic conditions, particularly with secondary amines such as piperidine or dipropylamine . This selective deprotection property makes it highly valuable in peptide synthesis strategies.
Synthesis and Preparation
Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Phe-Gly-OH is most commonly prepared using solid-phase peptide synthesis (SPPS) with the Fmoc protection strategy. The synthesis typically follows these steps:
-
Attachment of the first amino acid (glycine) to a solid support (resin)
-
Removal of the Fmoc protecting group from glycine using basic conditions (typically 20-25% piperidine in DMF)
-
Coupling of Fmoc-Phe-OH to the resin-bound glycine using coupling agents such as HBTU, HATU, or DIC/HOBt
-
Cleavage of the dipeptide from the resin using an appropriate cleavage mixture (typically TFA-based)
This method provides high yields and purity, though careful optimization of reaction conditions is necessary to prevent side reactions such as aspartimide formation when aspartic acid is present in the sequence .
Solution-Phase Synthesis
Alternatively, Fmoc-Phe-Gly-OH can be synthesized in solution using a fragment condensation approach:
-
Protection of the amino group of phenylalanine with the Fmoc group
-
Activation of the carboxyl group of Fmoc-Phe-OH
-
Coupling with glycine ester
-
Selective hydrolysis of the C-terminal ester
The solution-phase synthesis can be advantageous for large-scale production but may require additional purification steps compared to SPPS .
Applications in Research and Industry
Peptide Synthesis
Fmoc-Phe-Gly-OH serves as a valuable building block in the synthesis of more complex peptides. The pre-formed dipeptide unit can increase the efficiency of coupling reactions, especially in sequences that might otherwise be difficult to synthesize . Its applications include:
-
Synthesis of peptides with poly-glycine sequences
-
Assembly of bioactive peptides for pharmaceutical research
-
Development of peptide libraries for drug discovery
-
Creation of peptide-based materials and scaffolds
Drug Development
This compound plays a significant role in the development of peptide-based therapeutics:
-
Used in the synthesis of peptide drugs targeting various diseases
-
Component in the preparation of enzyme inhibitors
-
Building block for peptide-based antibiotics
Bioconjugation and Antibody-Drug Conjugates
Fmoc-Phe-Gly-OH is utilized in bioconjugation techniques, particularly in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy. The phenylalanine-glycine sequence serves as a recognition site for specific proteases, allowing for controlled release of cytotoxic drugs at target sites .
Self-Assembly and Biomaterials
Research has demonstrated that Fmoc-protected peptides, including those containing phenylalanine and glycine residues, can self-assemble into supramolecular structures such as fibrils, hydrogels, and nanotubes. These materials have applications in:
-
Tissue engineering and regenerative medicine
-
Drug delivery systems
-
Biosensors and diagnostic platforms
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides valuable information about the structure and purity of Fmoc-Phe-Gly-OH. Typical 1H NMR spectra of this compound show characteristic signals:
Chemical Shift (ppm) | Assignment |
---|---|
7.2-7.9 | Aromatic protons (Fmoc and Phe) |
7.0-7.5 | Amide NH protons |
4.2-4.5 | α-CH of Phe and CH2 of Fmoc |
3.7-4.0 | CH2 of Gly |
2.8-3.2 | β-CH2 of Phe |
13C NMR spectra further confirm the structure with signals corresponding to carbonyl carbons, aromatic carbons, and aliphatic carbons .
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy
IR spectroscopy of Fmoc-Phe-Gly-OH typically shows characteristic absorption bands:
-
Amide I band (C=O stretching): ~1650-1680 cm-1
-
Amide II band (N-H bending and C-N stretching): ~1520-1550 cm-1
-
Carboxylic acid (C=O stretching): ~1700-1725 cm-1
-
Aromatic C=C stretching: ~1600-1620 cm-1 and ~1450-1500 cm-1
Biological Activity and Interactions
Enzymatic Recognition
The phenylalanine-glycine sequence in Fmoc-Phe-Gly-OH can be recognized by specific proteases, making it valuable in the design of enzyme-responsive materials and drug delivery systems. This property is particularly exploited in the development of cleavable linkers for antibody-drug conjugates .
Cell Interactions
Studies on similar Fmoc-protected peptides have shown that they can interact with cell membranes and influence cellular processes such as:
These properties make Fmoc-Phe-Gly-OH and related compounds valuable tools in tissue engineering and regenerative medicine.
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of Fmoc-Phe-Gly-OH exist, each with distinct properties:
Compound | Molecular Formula | Molecular Weight | Key Differences |
---|---|---|---|
Fmoc-Gly-Phe-OH | C26H24N2O5 | 444.5 g/mol | Reversed sequence (Gly-Phe instead of Phe-Gly) |
Fmoc-Phe-Gly-Gly-OH | C28H27N3O6 | 501.5 g/mol | Additional glycine residue |
Fmoc-Gly-Gly-Phe-OH | C28H27N3O6 | 501.5 g/mol | Different sequence arrangement |
Fmoc-Phe-Ala-OH | C27H26N2O5 | 458.5 g/mol | Alanine instead of glycine |
The reversed sequence in Fmoc-Gly-Phe-OH can significantly affect the self-assembly properties and biological recognition of the peptide .
Functional Differences
Fmoc-Phe-Gly-OH differs from its analogs in several functional aspects:
Recent Research Developments
Recent research on Fmoc-Phe-Gly-OH and related compounds has focused on several innovative applications:
Self-Assembling Hydrogels
Studies have shown that Fmoc-protected dipeptides, including those containing phenylalanine and glycine residues, can self-assemble into fibrillar networks that form hydrogels. These materials have potential applications in drug delivery, tissue engineering, and wound healing .
Coassembled Hybrid Materials
Research has demonstrated that Fmoc-protected peptides can coassemble with other Fmoc-peptides to form hybrid materials with tunable properties. For example, the coassembly of Fmoc-Gly-Pro-Hyp with Fmoc-Phe-Phe produces hydrogels with enhanced mechanical properties and stability compared to the individual components .
Improvements in Fmoc Deprotection Strategies
Recent work has focused on developing alternative deprotection reagents to piperidine, such as dipropylamine (DPA), which can reduce unwanted side reactions like aspartimide formation during peptide synthesis .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume